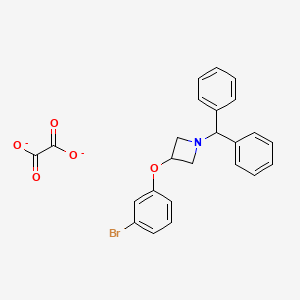
ACID BROWN 422
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACID BROWN 422: is a synthetic dye commonly used in various industrial applications, particularly in the textile industry for dyeing wool, silk, and nylon. It is known for its excellent colorfastness and ability to produce a wide range of tones from deep browns to lighter shades. The compound is identified by its Chemical Abstracts Service (CAS) number 126851-39-6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of ACID BROWN 422 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process. The specific reagents and conditions can vary depending on the desired properties of the final dye product .
Industrial Production Methods: : In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over temperature, pH, and reagent concentrations is maintained. The process involves multiple steps, including purification and drying, to ensure the dye meets industry standards for color strength and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: : ACID BROWN 422 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can break down the dye into simpler compounds, which may be useful in wastewater treatment processes.
Substitution: The aromatic rings in this compound can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce simpler aromatic amines .
Wissenschaftliche Forschungsanwendungen
ACID BROWN 422 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Wirkmechanismus
The mechanism by which ACID BROWN 422 exerts its effects involves the interaction of its aromatic rings with various substrates. The dye molecules can form strong bonds with fibers, leading to durable coloration. The specific molecular targets and pathways involved depend on the application, such as binding to proteins in biological staining or interacting with polymers in industrial dyeing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ACID BROWN 4: Another brown dye with similar applications but different chemical properties.
ACID BROWN 354: Used in similar industrial applications but may have different colorfastness and stability characteristics.
Uniqueness: : ACID BROWN 422 is unique in its ability to produce a wide range of brown tones with excellent colorfastness. Its versatility and stability make it a preferred choice in various applications, distinguishing it from other similar dyes .
Eigenschaften
CAS-Nummer |
126851-39-6 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



